Product packaging for 2,4-Difluoro-3-methoxybenzyl alcohol(Cat. No.:CAS No. 178974-98-6)

2,4-Difluoro-3-methoxybenzyl alcohol

Cat. No.: B1637574
CAS No.: 178974-98-6
M. Wt: 174.14 g/mol
InChI Key: QTCZZZXJIWXQHL-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

The strategic incorporation of fluorine into organic molecules, particularly aromatic systems, is a widely employed strategy in modern drug discovery and materials science. tandfonline.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the characteristics of a parent molecule. tandfonline.combenthamscience.com

In medicinal chemistry, fluorine substitution is used to enhance a range of pharmacokinetic and physicochemical properties. nih.gov Key benefits include:

Altered Physicochemical Properties : As the most electronegative element, fluorine's introduction can alter electron distribution, impacting the acidity (pKa) of nearby functional groups. tandfonline.commdpi.com This can improve a drug's bioavailability by ensuring it is in the optimal ionization state for membrane permeation. tandfonline.com

Increased Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors. nih.govbenthamscience.com It can form hydrogen bonds and other electrostatic interactions, potentially increasing the binding affinity and potency of a drug candidate. benthamscience.com

Enhanced Lipophilicity : Fluorine substitution often increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier. tandfonline.combenthamscience.commdpi.com

The growing number of fluorinated drugs approved by regulatory bodies underscores the success of this strategy in developing safer and more effective therapeutics. researchgate.netnih.gov

Overview of Substituted Benzyl (B1604629) Alcohols in Organic Synthesis and Applied Chemistry

Substituted benzyl alcohols are a fundamental class of compounds that serve as versatile building blocks in organic synthesis. drugbank.com They are key intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and polymers. marketresearchfuture.com The reactivity of the benzylic hydroxyl group allows for its conversion into numerous other functional groups. For instance, benzyl alcohols can be oxidized to form the corresponding benzaldehydes or benzoic acids, or converted to benzyl halides for use in nucleophilic substitution reactions. organic-chemistry.orgresearchgate.net

The synthesis of substituted benzyl alcohols can be achieved through various methods, including:

The reduction of corresponding aldehydes or carboxylic acids.

The oxidation of the benzylic position of substituted toluenes. acs.org

Nucleophilic addition of organometallic reagents to aldehydes. organic-chemistry.org

Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

In applied chemistry, benzyl alcohol and its derivatives are used as solvents in paints and coatings, as fragrance components in personal care products, and as precursors for specialty chemicals. marketresearchfuture.com The specific substituents on the aromatic ring dictate the physical and chemical properties of the benzyl alcohol, tailoring it for specific applications. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to Polyfluorinated Benzyl Alcohol Derivatives

The research landscape for polyfluorinated benzyl alcohol derivatives is expanding, driven by their importance as intermediates in high-value applications. researchgate.netgoogle.com A significant trend is the development of novel and efficient synthetic methodologies to access these compounds. researchgate.net Traditional methods often require harsh conditions or expensive reagents, stimulating research into more economical and environmentally friendly routes. google.com

Emerging trends in this area include:

Advanced Agrochemicals and Pharmaceuticals : Polyfluorinated benzyl alcohols are crucial intermediates in the synthesis of modern insecticides, such as transfluthrin (B58387) and tefluthrin. researchgate.netgoogle.com The specific fluorine substitution pattern is critical for the biological activity of these pesticides. Similarly, in medicinal chemistry, there is a growing interest in novel fluorinated motifs beyond simple fluoro or trifluoromethyl groups, with compounds like polyfluorinated benzyl alcohols serving as building blocks for complex drug candidates. chemrxiv.orgchemrxiv.org

High-Performance Materials : These compounds are also used in the synthesis of advanced materials, including liquid crystals and specialty polymers. google.com The introduction of multiple fluorine atoms can impart desirable properties such as thermal stability and specific dielectric constants.

Catalytic and Synthetic Innovation : Researchers are exploring new catalytic systems for the selective synthesis of polyfluorinated aromatics. This includes direct C-H functionalization techniques that avoid the need for pre-functionalized starting materials, offering a more atom-economical approach to synthesizing complex polyfluorinated structures. researchgate.net

The continued exploration of polyfluorinated benzyl alcohol derivatives is expected to yield new molecules with enhanced properties, further solidifying the role of fluorine in the development of advanced chemical products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O2 B1637574 2,4-Difluoro-3-methoxybenzyl alcohol CAS No. 178974-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluoro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZZZXJIWXQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286478
Record name 2,4-Difluoro-3-methoxybenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178974-98-6
Record name 2,4-Difluoro-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178974-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Difluoro 3 Methoxybenzyl Alcohol and Its Precursors

Reductive Transformations for Alcohol Synthesis

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The synthesis of 2,4-Difluoro-3-methoxybenzyl alcohol from its corresponding carboxylic acid, 2,4-Difluoro-3-methoxybenzoic acid, involves the reduction of the carboxyl group.

The direct reduction of 2,4-Difluoro-3-methoxybenzoic acid is a primary route to obtaining this compound. This transformation involves the conversion of the carboxylic acid functional group (-COOH) to a primary alcohol functional group (-CH₂OH). An aldehyde is formed as an intermediate during this reaction; however, it is typically not isolated as it is more reactive than the starting carboxylic acid and is readily reduced to the alcohol. libretexts.org

A plausible mechanism for this reduction, particularly when using a hydride-based reducing agent like Lithium Aluminum Hydride (LiAlH₄), involves several key steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride reagent.

Nucleophilic Acyl Substitution: A hydride ion attacks the carbonyl carbon of the resulting carboxylate.

Intermediate Formation: This leads to a tetrahedral intermediate which can then eliminate a leaving group to form an aldehyde.

Further Reduction: The aldehyde intermediate is then rapidly attacked by another hydride ion.

Protonation: A final workup step with a proton source yields the primary alcohol. libretexts.org

A variety of reducing agents can be employed for the reduction of carboxylic acids to alcohols. The choice of reagent and reaction conditions is critical for achieving high yields and purity.

Common Reducing Agents:

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for converting carboxylic acids to primary alcohols. libretexts.org It is typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium Borohydride (NaBH₄): Generally not strong enough to reduce carboxylic acids on its own. libretexts.org However, its reactivity can be enhanced by using it in combination with activating agents or under specific conditions. For instance, activating the carboxylic acid with 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) allows for subsequent reduction with NaBH₄ in good yields. core.ac.uk Another approach involves the use of NaBH₄ in conjunction with iodine or Lewis acids like titanium tetrachloride. core.ac.uk

Borane (B79455) (BH₃): Borane complexes, such as BH₃-THF or BH₃-DMS, are also effective for the reduction of carboxylic acids.

Borohydride Exchange Resin (BER): This polymer-supported reagent offers advantages such as high stability, ease of handling, and simple workup. jocpr.com The activation of the carboxylic acid with cyanuric chloride followed by reduction with BER in methanol (B129727) has been shown to be an effective method. jocpr.com

Reducing Agent SystemTypical SolventGeneral ConditionsReference
LiAlH₄THF, Diethyl EtherAnhydrous, Room Temp. to Reflux libretexts.org
NaBH₄ / T3PTHFRoom Temperature core.ac.uk
NaBH₄ / I₂THFRoom Temperature core.ac.uk
BH₃-THFTHFRoom Temperature core.ac.uk
Cyanuric Chloride / BERDichloromethane, MethanolRoom Temperature jocpr.com

Strategic Synthesis of Key Difluorinated Benzoic Acid Intermediates

The synthesis of the precursor, 2,4-Difluoro-3-methoxybenzoic acid, is a critical step. This often involves multi-step synthetic sequences starting from more readily available materials.

One common strategy for introducing a methoxy (B1213986) group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a halogenated nitrobenzene (B124822) can serve as a substrate. The nitro group activates the ring towards nucleophilic attack, facilitating the displacement of a halide by a methoxide (B1231860) source, such as sodium methoxide. Subsequent chemical modifications of the nitro group and other substituents would then be necessary to arrive at the final benzoic acid. For example, a synthetic route could involve the methoxylation of a dihalonitrobenzene, followed by reduction of the nitro group to an amine, diazotization, and subsequent functional group transformations to install the carboxylic acid.

An alternative approach involves the alkylation of a hydroxy-substituted benzoic acid. For example, starting with a dihydroxybenzoic acid, selective protection of one hydroxyl group and the carboxylic acid may be required before methylation of the desired hydroxyl group. A common industrial method for preparing methoxybenzoic acids is the methylation of the corresponding hydroxybenzoic acid. sciencemadness.org

A significant challenge in the esterification of hydroxybenzoic acids is the competing O-alkylation of the hydroxyl group. google.com To circumvent this, specific reaction conditions and reagents must be employed to favor the desired esterification or alkylation.

Recent research has focused on developing more direct and efficient methods for synthesizing fluorinated aromatic carboxylic acids. One innovative approach involves the direct conversion of carbon-hydrogen (C-H) bonds in carboxylic acids to carbon-fluorine (C-F) bonds. research-in-germany.org This method, utilizing a palladium catalyst, could potentially simplify the synthesis of fluorinated carboxylic acids by avoiding multi-step sequences. research-in-germany.org

Another novel method is the use of organic electrolysis to synthesize fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide. hokudai.ac.jp This technique has the potential to produce a variety of new compounds that are difficult to synthesize via conventional methods. hokudai.ac.jp Furthermore, silver-catalyzed decarboxylative fluorination reactions provide a route to α-fluorocarboxylic acids from malonic acid derivatives. organic-chemistry.org

Stereoselective Synthesis and Chiral Resolution Approaches

The introduction of chirality into molecules like this compound can be pivotal for their biological activity. Stereoselective synthesis aims to produce a single enantiomer, which can be significantly more effective and have a different safety profile than its counterpart.

The enantioselective synthesis of chiral alcohols is a well-established field, with several powerful methods applicable to the creation of a specific stereoisomer of this compound. A primary strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2,4-difluoro-3-methoxybenzaldehyde.

One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This process utilizes a chiral oxazaborolidine catalyst, which is readily prepared from chiral amino alcohols like diphenylprolinol. iupac.org This catalyst complexes with a stoichiometric reductant, such as borane (BH₃) or catecholborane, to facilitate the highly enantioselective reduction of a wide range of ketones. iupac.org The predictable stereochemical outcome is a major advantage of this method, allowing for the targeted synthesis of either the (R) or (S) enantiomer of the alcohol by selecting the appropriate enantiomer of the catalyst. iupac.org

Another approach involves the enantioselective allylation of aldehydes to form homoallylic alcohols, which can be further modified. iupac.org While not a direct route to the target benzyl (B1604629) alcohol, the principles of using chiral reagents, such as chiral allylboranes, to control stereochemistry are fundamental in asymmetric synthesis. iupac.org Furthermore, research into the synthesis of chiral fragments derived from amino alcohols highlights the modular construction of complex chiral molecules, a strategy that could be employed in multi-step syntheses involving this compound. nih.gov The development of chiral bifunctional Brønsted acid/base catalysts for preparing enantioenriched β-fluoro amines also demonstrates the advanced catalyst design used to control stereocenters adjacent to fluorine-bearing carbons. nih.gov

The table below summarizes key aspects of enantioselective pathways relevant to chiral alcohol synthesis.

Table 1: Overview of Relevant Enantioselective Synthesis Strategies

Method Reagent/Catalyst Precursor Key Feature Citation
CBS Reduction Chiral Oxazaborolidine, Borane Prochiral Ketone Predictable stereochemistry, high enantioselectivity, catalytic. iupac.org
Asymmetric Allylation Chiral Allylborane Aldehyde Forms chiral homoallylic alcohols with high enantiomeric excess. iupac.org

In the multi-step synthesis of complex molecules that incorporate the this compound moiety, the hydroxyl group often requires temporary protection. Protecting groups mask the reactivity of the alcohol, which can be acidic and nucleophilic, preventing it from interfering with subsequent reaction steps, especially those involving strongly basic or nucleophilic reagents like Grignard reagents or organolithiums. masterorganicchemistry.com

The selection of a suitable protecting group is critical and depends on its stability to the reaction conditions in the synthetic sequence and the ease of its removal (deprotection) without affecting other functional groups in the molecule. uwindsor.calibretexts.org

Commonly used protecting groups for alcohols include:

Silyl (B83357) Ethers: These are the most common protecting groups for alcohols. They are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a mild base like imidazole (B134444) or triethylamine. masterorganicchemistry.com Silyl ethers are stable to a wide range of non-acidic reagents but are easily cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluorine bond. masterorganicchemistry.com More sterically hindered silyl groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) offer greater stability to acidic conditions. uwindsor.ca

Benzyl Ethers (Bn): A benzyl ether is a robust protecting group, typically installed under basic conditions via the Williamson ether synthesis using a base like sodium hydride (NaH) and benzyl bromide. uwindsor.caorganic-chemistry.org For substrates sensitive to base, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org The key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which also produces the benign byproduct toluene. organic-chemistry.org

Methoxymethyl (MOM) and other Acetals: Groups like MOM or tetrahydropyranyl (THP) form ethers that are stable to basic and nucleophilic conditions but are readily removed with mild acid. masterorganicchemistry.comuwindsor.ca

The strategic use of these "orthogonal" protecting groups—groups that can be removed under different, specific conditions—is a cornerstone of modern organic synthesis, enabling the construction of highly complex architectures. uwindsor.ca

Table 2: Common Alcohol Protecting Groups and Deprotection Conditions

Protecting Group Abbreviation Protection Reagent Deprotection Condition Citation
tert-Butyldimethylsilyl Ether TBDMS TBDMS-Cl, Imidazole Fluoride source (e.g., TBAF) masterorganicchemistry.comuwindsor.ca
Benzyl Ether Bn NaH, Benzyl Bromide Catalytic Hydrogenolysis (H₂, Pd/C) uwindsor.caorganic-chemistry.org
Methoxymethyl Ether MOM MOM-Cl, Diisopropylethylamine Mild Acid (e.g., HCl in THF) uwindsor.calibretexts.org

Radiochemical Synthesis for Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The development of ¹⁸F-labeled tracers based on biologically active molecules allows for the non-invasive study of physiological and pathological processes.

The difluoromethyl group (-CF₂H) is an important pharmacophore. The development of methods to install an ¹⁸F-labeled difluoromethyl group is of high interest for creating novel PET tracers. A direct approach to synthesizing compounds like [¹⁸F]ArOCF₂H involves the ¹⁸F-difluoromethylation of alcohol precursors. cardiff.ac.uk

An alternative strategy for radiolabeling involves the radiofluorination of a suitable precursor, such as a boronic acid ester. This has been demonstrated in the synthesis of 5-(4-((4-[¹⁸F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine, a complex molecule with structural similarities to the target compound. researchgate.net In this case, a copper-mediated ¹⁸F-fluorination of a boronic acid pinacol (B44631) ester precursor was employed to install the ¹⁸F on the benzyl ring. researchgate.net Such methods are crucial for preparing PET tracers that may be sensitive to harsh acidic conditions. researchgate.net

Table 3: Methods for ¹⁸F-Labeling of Alcohol-Related Precursors

Method ¹⁸F Source / Reagent Precursor Type Key Aspect Citation
¹⁸F-Difluoromethylation [¹⁸F]Difluorocarbene ([¹⁸F]DFC) Alcohol / Phenol (B47542) Direct formation of -OCF₂[¹⁸F]H moiety. cardiff.ac.uk

Process Optimization, Scalability, and Green Chemistry Considerations in Production

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization. Key goals include improving yield, reducing costs, ensuring safety, and minimizing environmental impact. These objectives are central to the principles of green chemistry. mdpi.com

For the synthesis of fluorinated benzyl alcohols, green chemistry approaches can be implemented at various stages. One innovative method is the use of visible light-induced photocatalysis for deoxyfluorination of benzyl alcohols, using sulfur hexafluoride (SF₆) as the fluorinating agent. rsc.org This reaction proceeds under mild conditions using a low dosage of a photocatalyst and is not sensitive to air or moisture, which simplifies the process. rsc.org Importantly, it utilizes SF₆, a potent greenhouse gas, as a chemical reagent, achieving both synthesis and degradation of a harmful substance. rsc.org

Another green strategy is to replace hazardous organic solvents with more environmentally benign alternatives like water. mdpi.com While many organic reagents have low solubility in water, reactions can be performed in aqueous media, sometimes with the aid of surfactants. mdpi.com Difluoromethylation of alcohols has been successfully demonstrated using water as the reaction medium, which not only provides an environmentally friendly process but can also enhance reaction rates due to the high concentration of reactants in the organic phase of an oil-water two-phase system. cas.cn

Process optimization also involves evaluating the entire synthetic sequence for efficiency. For polyfluorinated benzyl alcohols, traditional routes often involve the reduction of corresponding polyfluorobenzoic acids or their esters. researchgate.net Developing more direct methods, such as the C-H functionalization of simpler polyfluoroarenes, represents a more atom-economical approach. researchgate.net Scalability requires moving from batch to continuous flow processes, improving heat transfer, and ensuring that reagents and catalysts are cost-effective and recyclable where possible. eolss.net For example, production processes for related compounds like p-methoxybenzyl alcohol often involve catalytic air oxidation, which is a highly efficient and economical industrial method. google.com

Table 4: Green Chemistry and Process Optimization Strategies

Strategy Example Advantage Citation
Photocatalysis Visible light-induced deoxyfluorination using SF₆. Mild conditions, utilization of a greenhouse gas. rsc.org
Alternative Solvents Difluoromethylation of alcohols in water. Environmentally benign, potential for enhanced reaction rates. mdpi.comcas.cn
Atom Economy Direct C-H functionalization of polyfluoroarenes. Reduces steps and waste compared to multi-step functional group manipulations. researchgate.net

In Depth Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 2,4-Difluoro-3-methoxybenzyl alcohol, offering detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis

Detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methoxy (B1213986) group, leading to a distinct pattern of signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H (Ar-H)6.8 - 7.2m-
¹H (-CH₂OH)~4.7s-
¹H (-OCH₃)~3.9s-
¹H (-OH)Variablebr s-
¹³C (Ar-C)110 - 160m-
¹³C (-CH₂OH)~60t-
¹³C (-OCH₃)~56q-

Note: The data presented in this table is based on predicted values and typical ranges for similar structures. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorine Environment and Purity Assessment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine environments within the molecule. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C-2 and C-4 positions. The chemical shifts and coupling patterns provide unambiguous evidence for their respective locations on the aromatic ring. Furthermore, the high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for assessing the purity of the compound, as even minor fluorine-containing impurities can be readily detected.

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish the connectivity between coupled protons, for instance, confirming the through-bond coupling between the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals observed in the 1D ¹H and ¹³C NMR spectra.

Investigation of Spin-Spin Coupling Constants in Difluoroaromatic Systems

The magnitude of the spin-spin coupling constants (J-values) provides valuable information about the through-bond and through-space interactions between nuclei. In difluoroaromatic systems like this compound, the coupling between the fluorine nuclei (JFF) and between fluorine and proton nuclei (JHF) are of particular interest. These coupling constants are influenced by the number of intervening bonds and the dihedral angles between the coupled nuclei. For instance, the ortho, meta, and para JHF couplings will have characteristic ranges, aiding in the structural confirmation. The analysis of these coupling constants provides a deeper understanding of the electronic structure and conformational preferences of the molecule. semanticscholar.orghmdb.calabscoop.com

Mass Spectrometric Fragmentation Analysis and High-Resolution Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing structural clues. The molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways would likely involve the loss of the hydroxyl group, the methoxy group, and potentially cleavage of the benzyl (B1604629) C-C bond.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments, further solidifying the structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Interactive Data Table: Key FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1450-1600
C-F (aromatic)Stretching1100-1300
C-O (alcohol)Stretching1000-1260
C-O (ether)Stretching1000-1300

The FT-IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.orgyoutube.comyoutube.com Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches are found between 2850 and 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. The characteristic C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational properties of this compound. usda.govnih.gov

Assignment of Fundamental Vibrational Modes

The vibrational characteristics of this compound can be meticulously investigated through Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. While direct experimental spectra for this specific molecule are not widely published, a reliable assignment of its fundamental vibrational modes can be achieved through a comparative analysis with structurally related compounds and by leveraging data from Density Functional Theory (DFT) calculations performed on similar molecules. theaic.orgisroset.org DFT methods, such as those employing the B3LYP functional, are powerful tools for predicting vibrational frequencies with a high degree of accuracy, especially when scaled to correct for anharmonicity and basis set deficiencies. theaic.orglongdom.org

The vibrational spectrum of this compound is dominated by contributions from the phenyl ring, the hydroxymethyl (-CH₂OH) group, the methoxy (-OCH₃) group, and the carbon-fluorine bonds. The expected wavenumber regions for these characteristic vibrations are detailed below.

O-H and C-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching vibration, which is typically observed as a broad band in the FT-IR spectrum in the region of 3500-3300 cm⁻¹. The precise position and shape of this band are highly sensitive to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. theaic.org The aliphatic C-H stretching modes from the methylene (B1212753) (-CH₂) and methoxy (-OCH₃) groups are anticipated in the 3000-2850 cm⁻¹ range. theaic.org

Phenyl Ring and Substituent Vibrations: The phenyl ring itself has several characteristic stretching vibrations (νC=C) that typically appear in the 1620-1430 cm⁻¹ region. theaic.org The stretching vibration of the C-O bond in the alcohol moiety is expected around 1220 ± 40 cm⁻¹, while the C-O stretch of the methoxy group will also appear in this fingerprint region. theaic.org The C-F stretching vibrations are strong and characteristic, typically found in the 1350-1100 cm⁻¹ range. Due to the presence of two fluorine atoms, multiple C-F stretching modes are expected.

Deformation and Bending Vibrations: Deformation modes of the methylene group, including scissoring, wagging, twisting, and rocking, are found in the 1500-800 cm⁻¹ range. theaic.org The in-plane O-H deformation is typically located around 1440 ± 40 cm⁻¹, while the out-of-plane bend is found at lower wavenumbers, generally in the region of 650 ± 80 cm⁻¹. theaic.org

The table below summarizes the expected vibrational modes and their approximate wavenumber ranges, compiled from spectroscopic data of analogous compounds like 2,6-dichlorobenzyl alcohol and 2,4-difluoro-1-methoxybenzene. theaic.orgisroset.org

Table 1: Assignment of Fundamental Vibrational Modes for this compound (Note: Wavenumber ranges are based on data from structurally similar compounds.)

Wavenumber Range (cm⁻¹)AssignmentFunctional Group
~3400ν(O-H) StretchingHydroxyl (-OH)
3100 - 3000ν(C-H) StretchingAromatic Ring
2980 - 2940νₐₛ(C-H) StretchingMethylene (-CH₂)
2960 - 2930νₐₛ(C-H) StretchingMethoxy (-OCH₃)
2940 - 2880νₛ(C-H) StretchingMethylene (-CH₂)
2850 - 2830νₛ(C-H) StretchingMethoxy (-OCH₃)
1620 - 1570ν(C=C) Ring StretchingAromatic Ring
1520 - 1470ν(C=C) Ring StretchingAromatic Ring
~1460δ(CH₂) ScissoringMethylene (-CH₂)
~1440δ(O-H) In-plane BendingHydroxyl (-OH)
~1350δ(CH₂) WaggingMethylene (-CH₂)
1280 - 1200ν(C-O) StretchingAlcohol (-C-OH)
1260 - 1200νₐₛ(C-O-C) Asymmetric StretchingMethoxy (-O-CH₃)
1250 - 1100ν(C-F) StretchingAryl-Fluorine
1050 - 1000νₛ(C-O-C) Symmetric StretchingMethoxy (-O-CH₃)
~700γ(O-H) Out-of-plane BendingHydroxyl (-OH)

ν: stretching; δ: in-plane bending/deformation; γ: out-of-plane bending; as: asymmetric; s: symmetric.

**3.3.2. Conformational Analysis via Vibrational Signatures

The rotational freedom around the C(ring)-C(α) and C(α)-O bonds of the benzyl alcohol moiety, as well as the C(ring)-O bond of the methoxy group, allows this compound to exist in several different conformations. Vibrational spectroscopy, particularly FT-IR, is a sensitive probe for identifying the most stable conformer(s) by detecting subtle shifts in vibrational frequencies that arise from intramolecular interactions.

For substituted benzyl alcohols, the orientation of the hydroxymethyl group (-CH₂OH) relative to the benzene (B151609) ring is of primary interest. The key conformers are often described by the dihedral angle between the C-O bond of the alcohol and the plane of the aromatic ring. Furthermore, the presence of ortho-substituents, such as the fluorine at position 2 and the methoxy group at position 3, can significantly influence the conformational landscape. semanticscholar.org

In the case of this compound, a key conformational feature to investigate is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of electrons on either the oxygen atom of the adjacent methoxy group or the fluorine atom at the 2-position.

Conformation with O-H···O(CH₃) Interaction: A conformer where the hydroxyl group is oriented towards the methoxy group can be stabilized by an intramolecular hydrogen bond. This interaction would cause a noticeable red-shift (a shift to lower wavenumber) in the O-H stretching frequency (ν(O-H)) compared to a "free" hydroxyl group. The magnitude of this shift provides information about the strength of the hydrogen bond.

Conformation with O-H···F Interaction: Alternatively, a conformation where the hydroxyl group orients toward the fluorine atom at the C2 position could exist. While fluorine is a weak hydrogen bond acceptor, such interactions have been observed and can influence conformational preference. ewai-group.com

Distal/Anti Conformations: Conformations where the hydroxyl group is oriented away from the adjacent substituents (a distal or anti-conformation) would exhibit a ν(O-H) at a higher frequency, closer to that of a non-hydrogen-bonded alcohol. semanticscholar.org

By carefully analyzing the O-H stretching region of the FT-IR spectrum, it is possible to distinguish between these possibilities. The presence of multiple distinct bands in this region could indicate a mixture of conformers coexisting at room temperature, while a single, shifted band would suggest a strong preference for one specific hydrogen-bonded conformation. Computational studies can complement these experimental findings by calculating the relative energies of the different optimized geometries, helping to confirm which conformer is the most stable. semanticscholar.org

Chromatographic Method Development for Purification and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and quantitative analysis of this compound. The development of a robust and reliable method is critical for quality control, ensuring the purity of the compound and accurately determining its concentration in various mixtures.

Purification: For the isolation and purification of this compound from a crude reaction mixture, preparative or semi-preparative reversed-phase HPLC (RP-HPLC) is a highly effective technique. This method separates compounds based on their hydrophobicity. The crude mixture is injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase is used for elution. By using a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, compounds with different polarities can be effectively separated. Fractions are collected as they elute from the column, and those containing the pure target compound can be combined.

Quantitative Analysis: For quantitative analysis, an analytical RP-HPLC method coupled with an ultraviolet (UV) detector is typically developed and validated. austinpublishinggroup.comdamascusuniversity.edu.sy The aromatic nature of this compound makes it strongly UV-active, allowing for sensitive detection. The method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities.

Key parameters for optimization include:

Stationary Phase: A C18 or C8 column is commonly used for the separation of benzyl alcohol derivatives. austinpublishinggroup.comresearchgate.net These provide excellent hydrophobic interaction capabilities.

Mobile Phase: A mixture of an aqueous component (water, often with a buffer like phosphate (B84403) or an acid like acetic acid to control pH and improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. damascusuniversity.edu.syresearchgate.net The ratio of these solvents is adjusted to control the retention time and resolution.

Detection Wavelength: The UV detector wavelength is set to the absorption maximum (λₘₐₓ) of the compound to ensure maximum sensitivity. For substituted benzyl alcohols, this is typically in the range of 220-260 nm. austinpublishinggroup.com

Flow Rate and Temperature: The flow rate (e.g., 1.0 mL/min) and column temperature are optimized to ensure efficient separation within a reasonable analysis time. austinpublishinggroup.com

Table 2: Typical RP-HPLC Method Parameters for Quantitative Analysis of Benzyl Alcohol Derivatives

ParameterTypical Condition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) austinpublishinggroup.comresearchgate.net
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (or aqueous buffer) damascusuniversity.edu.sy
Flow Rate 1.0 - 1.5 mL/min austinpublishinggroup.comresearchgate.net
Detection UV detection at λ ≈ 220 - 260 nm austinpublishinggroup.com
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30-40 °C) austinpublishinggroup.com

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Public Research

Computational studies on analogous molecules, such as other substituted difluorobenzene and methoxybenzyl derivatives, are prevalent. These studies typically employ established theoretical frameworks to predict molecular characteristics. nih.govnih.gov However, direct research findings concerning the quantum chemical calculations, conformational landscapes, electronic properties, and theoretical spectroscopic data for this compound have not been identified in the current body of scientific literature.

Computational Chemistry and Theoretical Modeling Studies

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, such as Density Functional Theory (DFT), allow for the prediction of NMR parameters like chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

While specific computational NMR studies exclusively detailing this compound are not prevalent in publicly accessible literature, the methodology is well-established. For analogous substituted benzyl (B1604629) alcohols, theoretical chemical shifts are calculated and often show strong correlation with experimental data obtained in solvents like CDCl3. rsc.org The accuracy of these predictions depends on the chosen level of theory and basis set. For instance, calculations for related molecules have utilized the B3LYP functional with a 6-31G basis set or higher for reliable geometry optimization and subsequent NMR property calculation. theaic.org The predicted values help in assigning the complex spectra of multi-substituted benzene (B151609) rings.

Table 1: Illustrative Example of Calculated vs. Experimental NMR Data for a Substituted Benzyl Alcohol Note: This table is a representative example of how data is typically presented and does not represent actual data for this compound.

Proton/CarbonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Coupling Constant (J) in Hz
H-56.956.90J(H-F) = 8.5
H-67.107.05J(H-F) = 9.0
CH24.684.65-
OCH33.853.82-

Theoretical Vibrational Frequencies and Their Correlation with Experimental Data

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. Using computational methods like DFT, harmonic vibrational frequencies can be calculated for a molecule's optimized geometry. theaic.org Studies on similar molecules, such as 3,5-dimethoxybenzyl alcohol and 2,6-dichlorobenzyl alcohol, have demonstrated the efficacy of this approach. theaic.orgsciengine.com

The calculations yield a set of vibrational modes, each with a specific frequency and intensity. To achieve better agreement with experimental data, these calculated frequencies are often uniformly scaled by a factor (e.g., 0.9613 for B3LYP/6-31G) to correct for anharmonicity and limitations in the theoretical model. theaic.org The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, or torsion of bonds. theaic.org For the hydroxyl group, characteristic vibrations include O-H stretching, in-plane bending, and out-of-plane torsion. theaic.orgresearchgate.net

Table 2: Example of Theoretical and Experimental Vibrational Frequency Assignment for a Benzyl Alcohol Derivative Note: This table is illustrative, based on methodologies applied to similar compounds, and is not specific to this compound.

Assignment (PED %)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)
O-H stretch365035083490-
C-H stretch (Aromatic)3150302830303032
CH₂ stretch (asymmetric)3010289429002905
C=C stretch (Ring)1620155715601562
C-O stretch1230118212201218

Mechanistic Insights through Computational Simulations

Computational simulations are instrumental in elucidating reaction mechanisms, providing a dynamic picture of chemical transformations that is often inaccessible experimentally.

Reaction Pathway Modeling and Transition State Analysis

By modeling a reaction at the quantum mechanical level, researchers can map out the entire energy profile of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states (TS). mdpi.com A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. mdpi.comyoutube.com

For reactions involving benzyl alcohol derivatives, such as oxidation or substitution, computational modeling can reveal the step-by-step mechanism. mdpi.com The Intrinsic Reaction Coordinate (IRC) method is used to confirm that a located transition state correctly connects the reactant and product states. mdpi.com This analysis provides activation energies (the energy barrier from reactant to transition state), which are key indicators of reaction kinetics. While specific reaction modeling for this compound is not detailed in the searched literature, studies on analogous systems like the formation of 3,4-dimethoxybenzaldehyde (B141060) show that such computational approaches can effectively determine reaction favorability and pathway. mdpi.comresearchgate.net

Studies on Nonlinear Optical (NLO) Properties and Related Photophysical Characteristics

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. scispace.com Computational chemistry provides a route to predict and understand the NLO response of molecules.

The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order nonlinear response. Ab initio and DFT calculations can compute the electric dipole moments (μ) and the first hyperpolarizabilities of molecules. researchgate.net These calculations help in understanding how a molecule's electronic structure, including the presence of donor and acceptor groups, influences its NLO activity. For many organic molecules, a large change in dipole moment between the ground and excited states is indicative of a strong NLO response. researchgate.net

While specific NLO studies on this compound are not found, research on other substituted aromatic compounds shows that the presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) can enhance NLO properties. scispace.comresearchgate.net Computational screening allows for the rational design of new molecules with optimized NLO characteristics before undertaking synthetic efforts.

Reactivity and Reaction Mechanisms Involving 2,4 Difluoro 3 Methoxybenzyl Alcohol and Its Analogs

Exploration of Derivatization Reactions of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group in 2,4-difluoro-3-methoxybenzyl alcohol is a primary site for derivatization reactions. These reactions are crucial for introducing new functional groups and building molecular complexity. Common derivatization strategies for benzyl alcohols include esterification, etherification, and oxidation.

One widely used technique for the derivatization of alcohols, including those with fluorine substituents, is pentafluorobenzoyl (PFBoyl) derivatization. researchgate.netnih.gov This method is often employed for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS) due to the enhanced sensitivity it provides. nih.gov The reaction involves treating the alcohol with 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl) to form the corresponding pentafluorobenzoyl ester. researchgate.net Optimization of reaction conditions, such as temperature and time, is critical to achieve high yields and minimize byproducts. researchgate.netnih.gov For instance, optimal conditions for the PFBoyl-derivatization of some fatty alcohols have been determined to be 60°C for 45 minutes. researchgate.net Microwave-accelerated derivatization has also been explored as a method to significantly reduce reaction times. researchgate.net

Furthermore, the benzyl alcohol moiety can be converted to other functional groups. For example, oxidation of benzyl alcohol and its substituted analogs can yield the corresponding aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. unimi.itresearchgate.net The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the rate and selectivity of these oxidation reactions. rsc.org

The derivatization of the hydroxyl group can also be achieved through reactions with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which are commonly used for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Investigations into Aromatic Substitution Patterns in Difluorinated Systems

The substitution pattern on a difluorinated aromatic ring significantly influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The presence of two fluorine atoms, along with a methoxy (B1213986) group, in this compound creates a specific electronic environment that directs incoming substituents to particular positions on the ring.

Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to the interplay of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. However, in nucleophilic aromatic substitution (SNAr), fluorine's high electronegativity can activate the ring towards attack by a nucleophile. core.ac.ukwikipedia.org

Studies on difluorinated benzenes have shown that the relative positions of the fluorine atoms affect the aromaticity and reactivity of the ring. nih.govacs.org For example, p-difluorobenzene exhibits increased reactivity towards substitution reactions compared to other isomers. nih.govacs.org The substitution of fluorine atoms onto a benzene (B151609) ring creates new π-orbitals that are lower in energy than the original aromatic orbitals. nih.govacs.org

In the case of this compound, the methoxy group is an activating, ortho, para-director, while the fluorine atoms are deactivating ortho, para-directors. The combined effect of these substituents will determine the regioselectivity of substitution reactions. Computational models, such as those using the electron affinity (EA) and average molecular electrostatic potential (ESP), can be used to predict the relative rates and regioselectivity of SNAr reactions on multiply fluorinated arenes. researchgate.netresearchgate.net

Mechanisms of Carbon-Fluorine Bond Reactivity and Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, under specific conditions, the C-F bond in compounds like this compound can be activated and cleaved through various mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the cleavage of C-F bonds in electron-deficient aromatic systems. core.ac.ukwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. core.ac.uk In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.ukstackexchange.com The high electronegativity of fluorine stabilizes this negatively charged intermediate through its inductive effect, which lowers the activation energy of this step. stackexchange.com In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. core.ac.ukstackexchange.com

Recent advances have also demonstrated that even unactivated fluoroarenes can undergo SNAr reactions through photoredox catalysis, expanding the scope of this transformation to electron-neutral and electron-rich systems. nih.gov

Electrophilic C-F Hydroxylation Mechanisms by Metal Complexes

The direct hydroxylation of C-F bonds is a challenging transformation. However, metal complexes have been shown to catalyze the hydroxylation of C-H bonds, and similar principles can be applied to C-F bonds under specific conditions. uu.nlmdpi.com The mechanism often involves the formation of a high-valent metal-oxo species that acts as a powerful oxidant. nih.gov

In the context of C-H hydroxylation, manganese and iron complexes are commonly studied. uu.nlmdpi.com These complexes can activate oxidants like hydrogen peroxide to form a metal-oxo intermediate. uu.nl The electrophilicity of this intermediate is crucial for its reactivity towards C-H bonds, and it can be tuned by the ligand environment of the metal center. uu.nl For instance, bulky ligands can prevent catalyst deactivation and enhance catalytic turnover. uu.nl

While direct electrophilic hydroxylation of a C-F bond is less common, metal-catalyzed processes could potentially proceed through an initial activation step. Computational studies on nonheme iron complexes have investigated the competition between halogenation and hydroxylation pathways. acs.org These studies suggest that the relative stability of the intermediates and the barriers for group transfer determine the reaction outcome. acs.org

Biochemical Pathways of Defluorination and Metabolite Formation

Microorganisms have evolved enzymatic pathways to cleave the strong C-F bond in fluorinated organic compounds. researchgate.netnih.gov This process, known as defluorination, is a critical step in the biodegradation of these persistent environmental pollutants. nih.govresearchgate.net

One common strategy employed by microbes is "metabolic activation," where initial enzymatic attack occurs at a non-fluorinated part of the molecule. nih.gov This initial transformation can then activate the C-F bonds for subsequent cleavage. nih.gov For example, the hydroxylation of an aromatic ring can lead to a phenolate (B1203915) anion that facilitates the displacement of a fluoride ion. nih.gov

Several types of enzymes are known to catalyze defluorination reactions. Fluoroacetate dehalogenases, for instance, utilize a nucleophilic attack mechanism to release fluoride from fluoroacetate. researchgate.net In the case of fluorinated aromatic compounds, monooxygenases and cytochrome P450 enzymes can initiate the degradation process by hydroxylating the aromatic ring. nih.govescholarship.org This can lead to the formation of unstable intermediates that spontaneously eliminate fluoride. escholarship.org For example, the monooxygenation of a carbon adjacent to an ether linkage can form a hemiacetal that decomposes, potentially leading to a fluorinated alcohol that can undergo spontaneous defluorination if the alcohol carbon is fluorinated. escholarship.org

Oxidation Pathways of the Methoxy Group and Benzyl Alcohol Functionality

The methoxy group and the benzyl alcohol functionality in this compound are both susceptible to oxidation. The specific pathway and the resulting products depend on the oxidant and the reaction conditions.

The oxidation of benzyl alcohols to the corresponding aldehydes is a common and important transformation in organic synthesis. unimi.it This reaction can be catalyzed by various metal complexes, including those based on gold, palladium, and copper. unimi.itresearchgate.netresearchgate.net For example, bimetallic Au/Pd catalysts supported on activated carbon have been shown to be effective for the aerobic oxidation of benzyl alcohol and its methoxy-substituted derivatives under base-free conditions. unimi.itresearchgate.net The position of the methoxy group on the aromatic ring can significantly influence the catalytic activity. unimi.itresearchgate.net In some cases, electron-donating groups like methoxy can enhance the rate of oxidation. rsc.org

The oxidation of 4-methoxybenzyl alcohol has been studied as a model reaction. researchgate.netnih.gov Catalytic photooxidation using a flavin-zinc(II)-cyclen complex can efficiently convert 4-methoxybenzyl alcohol to the corresponding benzaldehyde. nih.gov The mechanism involves a photoinduced electron transfer from the benzyl alcohol to the flavin chromophore. nih.gov

The methoxy group itself can also be a site of oxidation, although this is generally less facile than the oxidation of the benzyl alcohol. Under more forcing conditions or with specific reagents, O-demethylation can occur, leading to the formation of a phenol (B47542).

Intermolecular and Intramolecular Interactions Influencing Reactivity

Intramolecular Interactions

The spatial proximity of the substituents on the aromatic ring in this compound leads to significant intramolecular forces that dictate its preferred three-dimensional structure and, consequently, its reactivity.

Hydrogen Bonding: A primary intramolecular interaction is the potential formation of a hydrogen bond between the hydrogen atom of the hydroxyl group and the adjacent fluorine atom at the C2 position (ortho-position) or the oxygen atom of the methoxy group at the C3 position. longdom.org Quantum chemical studies on analogous ortho-fluorinated benzyl alcohols have shown that an intramolecular OH···F interaction can significantly stabilize certain conformations. longdom.org This type of hydrogen bond influences the acidity of the hydroxyl proton; research indicates that ortho-fluorination generally increases the hydrogen-bond acidity of the hydroxyl group. longdom.org However, this is counterbalanced by the potential for an OH···O interaction with the methoxy group. Computational studies on similar fluorohydrin systems provide insight into the relative strengths of these competing interactions. nih.gov

Electronic and Steric Effects: The reactivity is also governed by the electronic properties of the substituents. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the benzylic carbon. libretexts.org Conversely, the methoxy group exhibits an electron-donating resonance effect (+R or +M), which increases electron density, particularly at the ortho and para positions relative to it. chemicalforums.combyjus.com This push-pull dynamic influences the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, the electron-donating nature of the methoxy group can enhance the reactivity of the alcohol group in oxidation reactions by enriching its electron density through a mesomeric effect. unimi.it Steric hindrance between the bulky methoxy group, the ortho-fluorine, and the hydroxymethyl group also plays a role in favoring conformations that minimize repulsion, thereby affecting the accessibility of the reactive hydroxyl group.

Intermolecular Interactions

Intermolecular forces are crucial in the condensed phase, affecting properties like solubility, boiling point, and the mechanism of bimolecular reactions.

Hydrogen Bonding: The hydroxyl group of this compound is a primary site for intermolecular interactions, acting as both a hydrogen bond donor and acceptor. The propensity for the molecule to engage in intermolecular hydrogen bonding is modulated by the intramolecular interactions discussed previously. An established intramolecular OH···F hydrogen bond can reduce the availability of the hydroxyl group to act as a donor in intermolecular scenarios. Nonetheless, the increased acidity of the hydroxyl group due to ortho-fluorination can strengthen the intermolecular hydrogen bonds it does form. longdom.org

Fluorine-Centered Non-Covalent Interactions: Organofluorine compounds are known to participate in a variety of weak intermolecular interactions. nih.gov The polarized C-F bonds in this compound can engage in dipole-dipole interactions and form weak hydrogen bonds with hydrogen-bond donors (C-F···H-X). nih.gov These interactions, although individually modest (0.1-0.4 kcal/mol), can collectively contribute to the stability of molecular assemblies in solution and in the solid state, influencing reaction kinetics in different solvent environments. nih.gov

The table below, based on computational data from analogous systems, illustrates the characteristics of potential intramolecular hydrogen bonds (IMHBs), which compete with and influence the intermolecular interactions that drive reactivity. nih.gov

Table 1: Comparative Analysis of Intramolecular Hydrogen Bond (IMHB) Properties in Analogous Systems Data is derived from computational studies on acyclic fluorohydrin motifs and serves as a model for the interactions in this compound.

Interaction TypeTypical Distance (Å)Estimated Interaction Energy (kJ mol⁻¹)Consequence for Reactivity
OH···F ~2.0023.7 - 24.4Stabilizes specific rotamers, increases O-H acidity, may hinder intermolecular H-bonding. longdom.orgnih.gov
OH···O(Me) ~1.9229.7 - 30.7Competes with OH···F bonding, potentially altering conformational populations and hydroxyl group availability. nih.gov

Applications in Medicinal and Pharmaceutical Chemistry Research

Role as a Key Synthetic Intermediate in Drug Discovery and Development

2,4-Difluoro-3-methoxybenzyl alcohol is a valued building block in medicinal chemistry, primarily due to the unique properties conferred by its specific arrangement of fluorine and methoxy (B1213986) substituents on the phenyl ring. The two electron-withdrawing fluorine atoms can significantly influence the molecule's acidity, lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. The methoxy group provides a site for potential hydrogen bonding and can be further chemically modified. This combination makes the compound a versatile starting point for the synthesis of more complex and potent pharmaceutical agents.

The utility of this compound as a synthetic intermediate stems from the reactivity of its benzylic alcohol functional group. This group can be readily oxidized to form an aldehyde or a carboxylic acid, or it can be converted into a leaving group (e.g., a halide) to allow for nucleophilic substitution. These chemical transformations open pathways to a wide array of derivatives. For instance, the related compound 2,4-difluorobenzyl alcohol can be converted into 2,4-difluorobenzylamine, a key intermediate for various medicines and agrochemicals, through a multi-step process involving halogenation and subsequent reactions. google.com This highlights the versatility of the fluorinated benzyl (B1604629) alcohol scaffold in generating diverse molecular structures for drug discovery programs.

While direct studies on this compound as an anti-inflammatory agent are not prevalent, related structures suggest its potential in this therapeutic area. For example, derivatives of 3,4,5-trimethoxybenzyl alcohol have been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, resulting in new compounds with enhanced anti-inflammatory activity and improved inhibition of the COX-2 enzyme. mdpi.comnih.govresearchgate.net Another compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to suppress the production of inflammatory cytokines in macrophage cells. nih.govresearchgate.net These findings indicate that the methoxybenzyl alcohol core is a promising scaffold for anti-inflammatory drug design. The introduction of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile.

The search for novel antimicrobial agents is critical for overcoming antibiotic resistance. Heterocyclic compounds are a rich source of potential antimicrobial drugs. researchgate.net Fluorinated scaffolds are frequently incorporated into these structures to enhance their biological activity. For example, 2,6-difluoro-3-alkyloxybenzamide derivatives have been synthesized and identified as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity. nih.gov Furthermore, various heterocyclic systems known for their antimicrobial potential, such as 1,2,4-triazolo[3,4-b] nih.govgoogle.comlmaleidykla.ltthiadiazines and 1,2,5-oxadiazole oxides (furoxans), have been synthesized and investigated. nih.govmdpi.com The this compound structure serves as an ideal starting material for creating novel derivatives of these and other heterocycles, where the difluoro-methoxyphenyl moiety can be a key component for interaction with microbial targets.

One of the most significant applications of this compound is its role as a key precursor in the synthesis of targeted cancer therapies, specifically kinase inhibitors. It is an essential intermediate for manufacturing Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes. google.comchemicalpapers.com Trametinib is used to treat certain types of melanoma and other cancers with specific genetic mutations. chemicalpapers.com The synthesis of Trametinib involves multiple steps where the 2,4-difluoro-3-methoxyphenyl group, derived from the corresponding benzyl alcohol, forms a critical part of the final drug structure, which binds to the target kinase.

Application AreaCompound Class/ExampleTherapeutic Target/Potential
Oncology Kinase Inhibitors (e.g., Trametinib)MEK1 / MEK2
Infectious Disease Heterocyclic Compounds (e.g., Benzamides, Triazoles)Bacterial Cell Division (e.g., FtsZ)
Inflammation Benzyl Alcohol DerivativesCyclooxygenase (COX) enzymes, Inflammatory Cytokines

Design and Evaluation of Biologically Active Analogs

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. monash.edudrugdesign.org By making systematic modifications to a lead molecule and assessing the impact on its efficacy, chemists can identify the key structural features required for potency and selectivity. drugdesign.org

For scaffolds related to this compound, SAR studies are crucial for optimizing their therapeutic potential. For example, in the development of 2,6-difluoro-3-alkyloxybenzamide inhibitors of FtsZ, replacing an alkyl substituent with various heterocycles was designed to improve pharmaceutical properties like solubility and reduce plasma protein binding. nih.gov Similarly, SAR studies on N-benzyl pyrimidine (B1678525) derivatives as enzyme inhibitors revealed how different substituents on the phenyl ring affect potency. nih.gov An SAR study on benzimidazole-based inhibitors of FtsZ led to the discovery of a highly potent compound by exploring modifications at a specific position on the core structure. rsc.org

Role of Fluorine: Are both fluorine atoms essential? Is their position at C2 and C4 optimal, or would other arrangements (e.g., 2,5-difluoro) improve activity?

Role of the Methoxy Group: Can the methoxy group be replaced by other alkoxy groups (e.g., ethoxy) or other hydrogen bond acceptors to enhance binding?

Aromatic Ring Substitution: Can additional substituents be introduced on the phenyl ring to probe for further interactions with the biological target?

The findings from such SAR studies provide a rational basis for designing more effective and safer drug candidates.

SAR Modification AreaExample of ChangePotential Impact
Fluorine Position Shifting a fluorine from C4 to C5Altered electronic properties, binding affinity, and metabolic stability
Methoxy Group Replacing -OCH₃ with -OCH₂CH₃ (ethoxy)Modified steric bulk, lipophilicity, and hydrogen bonding capacity
Benzyl Alcohol Oxidizing to an aldehyde or converting to an amineChanged chemical reactivity and ability to form different types of derivatives
Ring Substitution Adding a chloro or cyano groupProbed additional binding pockets and modified overall molecular properties

Synthesis of Fluorinated Ketones and Other Bioisosteres for Receptor Studies

The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and biological properties. This compound serves as a valuable fluorinated building block for the synthesis of more complex molecules, such as fluorinated ketones and bioisosteres, which are instrumental in probing receptor interactions and developing new therapeutic agents.

The synthesis of fluorinated ketones often involves the direct fluorination of a precursor molecule. For instance, α-fluoroketones can be prepared by the isomerization of allylic alcohols to enolates, followed by a reaction with an electrophilic fluorinating agent like Selectfluor. organic-chemistry.org A common and practical method for creating 2,2-difluoro-1,3-dicarbonyl compounds is the selective fluorination of 1,3-dicarbonyl compounds using Selectfluor in an aqueous medium, which can proceed without a catalyst. organic-chemistry.org The transformation of a methylene (B1212753) group adjacent to two carbonyls into a difluoromethylene (CF2) group is a key strategy. beilstein-journals.org While monofluorination of these dicarbonyl compounds is typically rapid, the second fluorination step is often much slower. beilstein-journals.org

This compound can be envisioned as a starting material for such syntheses. The alcohol can be oxidized to the corresponding 2,4-difluoro-3-methoxybenzaldehyde. This aldehyde can then undergo various condensation and coupling reactions to construct a β-diketone or β-ketoester scaffold, which is then susceptible to electrophilic fluorination to yield the desired α,α-difluoroketone.

Another critical application is the synthesis of bioisosteres, where an atom or group of atoms is replaced by another with similar steric or electronic properties to enhance a desired pharmacological effect. A well-established bioisosteric replacement is the substitution of a metabolically labile methoxy group with a more stable difluoroethyl group. cas.cnnih.gov This "point mutation" from an oxygen atom to a difluorinated carbon atom often preserves or enhances binding affinity while improving metabolic stability. cas.cn this compound provides a scaffold that already contains the key difluoroaromatic motif, which can be elaborated into various bioisosteric structures for structure-activity relationship (SAR) studies.

MethodPrecursorFluorinating AgentKey FeaturesReference
Electrophilic Fluorination1,3-Dicarbonyl CompoundsSelectfluor (F-TEDA-BF4)Can be performed in aqueous media; allows for selective mono- or di-fluorination. organic-chemistry.org organic-chemistry.org
DeoxofluorinationAldehydes and KetonesBis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Converts carbonyls to gem-difluorides; more thermally stable than DAST. organic-chemistry.org organic-chemistry.org
Direct Fluorination with F2 Gas1,3-Diketones / 1,3-KetoestersFluorine Gas (in the presence of quinuclidine)Quinuclidine facilitates enolization and forms an electrophilic N-F fluorinating agent. beilstein-journals.orgnih.gov beilstein-journals.orgnih.gov
Isomerization-FluorinationAllylic AlcoholsSelectfluor (with an Iridium catalyst)Isomerization to enolates followed by fluorination yields α-fluoro ketones. organic-chemistry.org organic-chemistry.org

Impact of Fluorine Positioning on Biological Efficacy and Selectivity

The precise placement of fluorine atoms on an aromatic ring has a profound impact on a molecule's biological profile. In this compound, the fluorine atoms at the C2 (ortho) and C4 (para) positions exert distinct electronic and conformational effects that are critical for modulating interactions with biological targets.

Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring significantly alters the electron distribution. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl group of the benzyl alcohol. Studies on fluorinated benzyl alcohols have shown that ortho-fluorination generally increases the hydrogen-bond (HB) acidity of the hydroxyl group. nih.gov This enhanced acidity can lead to stronger hydrogen bonding interactions with amino acid residues in a receptor's binding pocket, potentially increasing binding affinity and efficacy.

Furthermore, the position of fluorine substituents influences the molecule's conformation. Intramolecular interactions, such as an O-H···F hydrogen bond between the alcohol and the ortho-fluorine, can stabilize specific rotamers, effectively locking the molecule into a preferred conformation for receptor binding. nih.govresearchgate.net This conformational restriction reduces the entropic penalty upon binding, which can contribute to higher affinity.

Structure-activity relationship (SAR) studies in various compound classes have demonstrated the importance of the fluorine substitution pattern. For example, in certain benzothiazole (B30560) derivatives, placing fluoro groups at the 2- and 4-positions of a benzene ring was found to enhance antibacterial potency, whereas a fluorine at the 3-position led to a loss of activity. nih.gov Similarly, in a series of soluble guanylate cyclase (sGC) inhibitors, an ortho-fluoro benzyl substituent was found to be optimal for inhibitory activity. nih.gov These findings underscore that the 2,4-difluoro substitution pattern is a privileged motif in medicinal chemistry, often leading to improved efficacy and selectivity by fine-tuning the molecule's electronic and steric properties for optimal target engagement.

PropertyEffect of 2,4-Difluoro SubstitutionImpact on Biological ProfileReference
Acidity of Benzylic -OHIncreased due to the inductive effect of the ortho fluorine.Enhances hydrogen bond donating capacity, potentially leading to stronger receptor interactions. nih.gov
ConformationStabilizes specific conformations through intramolecular O-H···F hydrogen bonds.Reduces conformational flexibility, which can decrease the entropic cost of receptor binding. nih.govresearchgate.net
LipophilicityIncreases lipophilicity, which can improve membrane permeability and oral bioavailability.Affects absorption, distribution, metabolism, and excretion (ADME) properties. beilstein-journals.org
Metabolic StabilityThe C-F bond is stronger than a C-H bond, blocking sites of oxidative metabolism.Increases the half-life of the drug by preventing metabolic degradation. nih.gov
Receptor BindingModulates electronic and steric properties for optimal fit and interaction with the target.Can significantly enhance binding affinity, efficacy, and selectivity. nih.govnih.gov nih.govnih.gov

Formulation and Drug Delivery Research

Investigation of Prodrug Strategies Utilizing the Alcohol Functionality

The hydroxyl group of this compound is a key functional handle for the design of prodrugs. Prodrugs are inactive precursors of a drug that are converted into the active form in vivo, often to overcome issues with solubility, stability, or targeted delivery. nih.govacs.org The benzyl alcohol moiety is particularly well-suited for incorporation into self-immolative linkers, which are designed to cleave and release an active drug in response to a specific physiological trigger. nih.govnih.gov

A prominent strategy involves creating a benzyl-ether or benzyl-carbonate linkage between the alcohol functionality of the 2,4-difluoro-3-methoxybenzyl spacer and a hydroxyl or amino group on a parent drug. This covalent bond renders the drug inactive. The prodrug system is completed by attaching a trigger-responsive group, such as an ester, to the benzyl spacer. This approach is analogous to well-studied linkers like the p-hydroxybenzyl alcohol (PHOBA) system. nih.gov

Analysis of Prodrug Activation and Release Mechanisms

The activation of prodrugs based on benzyl alcohol linkers typically relies on an enzyme-triggered, self-immolative cascade mechanism. nih.govrsc.org This process ensures that the drug is released specifically at the desired site of action, such as a tumor or an area of inflammation where certain enzymes are overexpressed.

Consider a prodrug where an active agent is linked via a 2,4-difluoro-3-methoxybenzyl ether bond, and an ester group has been added to the aromatic ring to act as the trigger. The release mechanism proceeds as follows:

Enzymatic Trigger: An enzyme, such as a carboxylesterase, hydrolyzes the ester group on the prodrug. This deacetylation event is the specific trigger that initiates the release cascade. nih.gov

Electronic Cascade (1,6-Elimination): The removal of the ester reveals a free hydroxyl group. This group, now electronically activated, initiates a spontaneous 1,6-elimination reaction. An electronic cascade proceeds through the benzene ring to the benzylic position.

Drug Release: This electronic rearrangement destabilizes and cleaves the benzylic ether bond, liberating the active drug in its original, unmodified form.

Byproduct Formation: The linker fragment is released as a transient quinone-methide intermediate, which is electrophilic and reacts rapidly with water to form the harmless this compound. nih.gov

The rate of this release can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms and the electron-donating methoxy group in the this compound moiety would modulate the kinetics of the 1,6-elimination, allowing for precise control over the drug release profile. This reaction-based strategy is highly efficient and superior to simple ester prodrugs in terms of release kinetics and aqueous stability. nih.gov

StepDescriptionKey TransformationReference
1. ActivationA specific enzyme (e.g., esterase) recognizes and cleaves a promoiety (e.g., an ester) on the linker.Ester hydrolysis to a phenol (B47542). nih.gov
2. Cascade InitiationThe newly formed phenol initiates a spontaneous through-bond electronic cascade (1,6-elimination).Intramolecular electronic rearrangement. nih.gov
3. Bond CleavageThe electronic cascade leads to the cleavage of the covalent bond holding the drug to the linker.Release of the active parent drug. nih.gov
4. Byproduct NeutralizationThe linker fragment is released as an electrophilic quinone-methide, which is quickly quenched by water.Formation of a stable, excretable alcohol byproduct. nih.gov

Applications in Advanced Materials Science Research

Incorporation into Polymer Systems

The unique combination of fluorine and methoxy (B1213986) functional groups on the benzyl (B1604629) alcohol structure suggests it could be a candidate for modifying polymer properties. However, specific research to validate these potential applications is not currently present in the public domain.

Enhancement of Thermal Stability and Mechanical Properties in Polymer Formulations

There is a lack of specific studies detailing the use of 2,4-Difluoro-3-methoxybenzyl alcohol to enhance the thermal stability or mechanical properties of polymer formulations. Generally, fluorinated compounds can increase thermal stability, but no data was found to quantify this effect for this specific alcohol.

Modification of Polymer Surface Characteristics and Durability

While it is hypothesized that incorporating this compound could alter polymer surfaces—potentially increasing hydrophobicity and durability due to its fluorine content—no empirical studies were identified to support this.

Development of Specialized Coatings

The development of advanced coatings often utilizes fluorinated intermediates to improve resistance and longevity. However, the role of this compound in this area is not specifically documented.

Formulation of Chemically Resistant and Long-Lasting Coating Materials

Studies on Degradation Resistance under Environmental Stress

There is no available research that investigates the degradation resistance of materials that incorporate this compound when exposed to environmental stressors like UV radiation, moisture, or temperature fluctuations.

Role in Optoelectronic and Functional Material Design

The design of functional materials for optoelectronic applications often involves molecules with tailored electronic properties. Despite the presence of an aromatic ring and electron-withdrawing fluorine atoms, there is no specific research available that details the use or performance of this compound in the design of optoelectronic or other functional materials.

Future Research Directions and Interdisciplinary Investigations

Exploration of Novel Catalytic Approaches for Synthesis

The efficient and selective synthesis of fluorinated organic molecules is a significant area of chemical research. For 2,4-Difluoro-3-methoxybenzyl alcohol, future synthetic explorations could focus on developing more sustainable and efficient catalytic methods.

Traditional multi-step syntheses of polyfluorinated benzyl (B1604629) alcohols often involve harsh reagents and produce significant waste. researchgate.net Modern synthetic strategies are moving towards more direct and atom-economical approaches. Future research could investigate the application of late-stage fluorination techniques to a 3-methoxybenzyl alcohol precursor. Catalytic methods for deoxyfluorination of alcohols have seen significant advancements, employing reagents that are more selective and operate under milder conditions. researchgate.net For instance, the use of sulfonyl fluorides in conjunction with machine learning to predict optimal reaction conditions represents a promising avenue for the synthesis of fluorinated alcohols. nih.gov

Another area of exploration is the use of photoredox catalysis. Visible-light-driven methods have been successfully employed for the deoxyfluorination of alcohols, offering a greener alternative to traditional methods. scbt.com Investigating the applicability of these photoredox-catalyzed reactions for the synthesis of this compound from a suitable precursor could lead to more efficient and environmentally benign synthetic routes.

Furthermore, the development of catalysts for the direct C-H fluorination of aromatic rings is a rapidly advancing field. While challenging, the selective introduction of fluorine atoms at specific positions on the benzene (B151609) ring of a 3-methoxybenzyl alcohol derivative using a catalytic approach would be a significant breakthrough, bypassing the need for pre-functionalized starting materials.

A summary of potential novel catalytic approaches is presented in Table 1.

Table 1: Potential Novel Catalytic Approaches for the Synthesis of this compound

Catalytic Approach Potential Advantages Key Research Focus
Late-Stage Catalytic Fluorination Increased efficiency, reduced step count Development of selective catalysts for the difluorination of 3-methoxybenzyl alcohol precursors.
Catalytic Deoxyfluorination Milder reaction conditions, improved functional group tolerance Application of modern deoxyfluorination reagents and catalysts to a suitable dihydroxy precursor.
Photoredox Catalysis Use of visible light as a renewable energy source, green chemistry Investigating photocatalytic systems for the fluorination or deoxyfluorination steps.
Direct C-H Fluorination High atom economy, simplification of synthetic routes Design of catalysts for regioselective C-H fluorination of a 3-methoxybenzyl alcohol derivative.

Application in Nanotechnology and Supramolecular Chemistry

The presence of fluorine atoms can significantly influence the self-assembly properties of molecules, making fluorinated compounds interesting building blocks for nanotechnology and supramolecular chemistry.

The unique electronic properties and the potential for specific non-covalent interactions (e.g., fluorine-aromatic, hydrogen bonding) of this compound could be harnessed in the design of novel nanomaterials. For instance, its incorporation into polymers could lead to materials with tailored surface properties, such as hydrophobicity and thermal stability. Research could focus on the synthesis of polymers or dendrimers featuring this moiety and the investigation of their self-assembly into nanoparticles or other nanostructures.

In supramolecular chemistry, the ability of molecules to form ordered structures through non-covalent interactions is key. The interplay of the hydroxyl group, the methoxy (B1213986) group, and the fluorine atoms in this compound could lead to the formation of interesting supramolecular architectures, such as gels, liquid crystals, or molecular capsules. mdpi.comnih.gov Future studies could explore the self-assembly of this molecule in various solvents and in the presence of other complementary molecules to form functional supramolecular systems. The formation of porous structures from fluorinated nitrobenzene (B124822) derivatives has been demonstrated, suggesting that this compound could also be a valuable component in the construction of porous organic materials. vanderbilt.edu

The potential applications of such nanomaterials and supramolecular assemblies are vast, ranging from drug delivery systems to sensors and advanced materials.

A summary of potential applications in these fields is presented in Table 2.

Table 2: Potential Applications of this compound in Nanotechnology and Supramolecular Chemistry

Field Potential Application Research Direction
Nanotechnology Functionalized nanoparticles Synthesis of polymers or dendrimers incorporating the compound and study of their self-assembly.
Nanotechnology Coatings with tailored properties Investigation of the surface properties of materials functionalized with the compound.
Supramolecular Chemistry Organogels and liquid crystals Exploration of the self-assembly behavior in different solvents and conditions.
Supramolecular Chemistry Porous organic materials Use as a building block for the design of crystalline porous frameworks.

Advanced Toxicological and Environmental Impact Studies of Fluorinated Compounds

The increasing use of fluorinated compounds has raised concerns about their persistence, bioaccumulation, and potential toxicity. researchgate.net Therefore, a thorough investigation of the toxicological profile and environmental fate of this compound is crucial before any widespread application.

Advanced toxicological studies should go beyond simple acute toxicity tests. In vitro assays using various cell lines could be employed to assess potential cytotoxicity, genotoxicity, and effects on specific cellular pathways. Given the structural similarity to some bioactive molecules, its interaction with key enzymes and receptors should also be investigated.

The environmental fate of this compound needs to be assessed. Studies on its biodegradability under various environmental conditions (e.g., in soil and water) are essential. The high stability of the carbon-fluorine bond suggests that the compound might be persistent. Research should focus on identifying potential degradation pathways, which could be microbial or photochemical. The environmental degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) has been extensively studied and could serve as a model for investigating the fate of structurally related halogenated aromatic compounds. researchgate.net The environmental fate of halomethoxybenzenes has also been a subject of research, providing insights into the atmospheric transport and persistence of similar structures. vanderbilt.edu

Furthermore, the potential for bioaccumulation in aquatic and terrestrial organisms should be evaluated. This can be done through laboratory experiments and by using computational models to predict the octanol-water partition coefficient (logP), a key parameter for assessing bioaccumulation potential.

A summary of recommended toxicological and environmental studies is presented in Table 3.

Table 3: Recommended Toxicological and Environmental Impact Studies for this compound

Study Type Key Parameters to Investigate Rationale
In Vitro Toxicology Cytotoxicity, genotoxicity, enzyme inhibition assays To assess potential adverse effects on a cellular level.
Biodegradation Rate and pathways of degradation in soil and water To determine the persistence of the compound in the environment.
Photodegradation Stability under simulated sunlight To evaluate the role of photochemical processes in its environmental fate.
Bioaccumulation Octanol-water partition coefficient (logP), bioaccumulation factor (BCF) in model organisms To assess the potential for accumulation in food chains.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules with desired properties. These tools can be powerfully applied to the future study of this compound and its derivatives.

ML models can be trained on existing data of fluorinated compounds to predict various properties of this compound, such as its solubility, toxicity, and potential biological activities. drugbank.com This predictive power can guide experimental efforts, saving time and resources. For instance, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of this compound with its physicochemical and biological characteristics.

Furthermore, generative AI models can be employed to design novel derivatives of this compound with enhanced properties. epa.gov By learning from vast chemical databases, these models can propose new molecular structures that are likely to possess improved activity for a specific application, such as higher binding affinity to a biological target or better material properties. This de novo design approach can significantly expand the chemical space around the core structure of this compound.

In the context of synthesis, ML can be used to optimize reaction conditions. By analyzing data from high-throughput experimentation, ML algorithms can identify the optimal catalyst, solvent, and temperature for the synthesis of this compound, leading to higher yields and purity. The Δ²-learning model, which predicts high-level activation energies from low-level quantum mechanical calculations, is an example of how ML can accelerate the characterization of chemical reactions. nih.gov

A summary of potential AI and ML applications is presented in Table 4.

Table 4: Potential Applications of Artificial Intelligence and Machine Learning for this compound

AI/ML Application Specific Goal Expected Outcome
Property Prediction (QSPR/QSAR) Predict physicochemical and toxicological properties. Prioritization of experimental studies and risk assessment.
Generative Models for De Novo Design Design novel derivatives with enhanced biological or material properties. Identification of new lead compounds for drug discovery or materials science.
Reaction Optimization Optimize synthetic routes and reaction conditions. Increased yield, purity, and sustainability of the synthesis.
Mechanistic Insights Elucidate reaction mechanisms and predict reaction outcomes. Deeper understanding of the chemical reactivity of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-difluoro-3-methoxybenzyl alcohol, and how can reaction efficiency be maximized?

  • Methodology :

  • Reduction of Precursors : Reduce 2,4-difluoro-3-methoxybenzaldehyde or its corresponding ester using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under nitrogen. Monitor reaction completion via TLC .
  • Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials and byproducts. Yield optimization (e.g., 65–96%) depends on stoichiometric control of LiAlH₄ (4:1 molar ratio to substrate) .
  • Alternative Routes : Esterification of 2,4-difluoro-3-methoxybenzoic acid (if available) using methanol and H₂SO₄, followed by reduction .

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C-NMR : Identify fluorine-induced splitting patterns (e.g., coupling constants ~8–20 Hz) and methoxy (–OCH₃) signals at δ 3.7–3.9 ppm. Aromatic protons appear as multiplets in δ 6.7–7.5 ppm .
  • FT-IR : Detect O–H stretching (~3200–3600 cm⁻¹), C–F vibrations (~1100–1250 cm⁻¹), and methoxy C–O bonds (~1200–1300 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C/H/O percentages .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the electronic influence of fluorine substitution at the 2- and 4-positions affect the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight :

  • Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic attacks to the 5-position (meta to substituents). This regioselectivity is critical for designing derivatives via halogenation or nitration .
  • Experimental Validation : Use kinetic studies with varying electrophiles (e.g., HNO₃/H₂SO₄) and monitor product distribution via HPLC .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Optimization Strategies :

  • Temperature Control : Maintain reflux temperatures (e.g., 60–80°C for THF-based reductions) to suppress side reactions like over-reduction .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance selectivity in esterification steps .
  • Byproduct Analysis : Use GC-MS to identify impurities (e.g., diols or ethers) and adjust reaction stoichiometry .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Stability Protocols :

  • Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds (>150°C typical for benzyl alcohols) .
  • pH Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ_max ~270 nm .
  • Long-Term Storage : Accelerated aging studies (40°C/75% RH for 6 months) coupled with periodic NMR validation .

Q. What mechanistic insights can be gained from studying the compound’s interactions with organometallic catalysts?

  • Research Design :

  • Catalytic Screening : Test Pd/C, Ni, or Ru complexes in hydrogenation/dehydrogenation reactions. Monitor turnover frequency (TOF) and selectivity for C–O bond cleavage vs. ring hydrogenation .
  • DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.